molecular formula C15H14N4S B2832843 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine CAS No. 98307-63-2

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B2832843
CAS No.: 98307-63-2
M. Wt: 282.37
InChI Key: NFRHVINEGSCHNY-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles. This compound features a triazole ring substituted with a benzylsulfanyl group at the 3-position and a phenyl group at the 5-position. The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of essential biomolecules in bacteria and fungi, leading to cell death. The triazole ring can interact with enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to the presence of both benzylsulfanyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its potential as an antimicrobial and antifungal agent compared to other similar compounds .

Properties

IUPAC Name

3-benzylsulfanyl-5-phenyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c16-19-14(13-9-5-2-6-10-13)17-18-15(19)20-11-12-7-3-1-4-8-12/h1-10H,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRHVINEGSCHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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